(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Stereochemistry Chiral building block Pyrrolidine scaffold

The compound (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2098124-48-0, molecular formula C11H17N3O) is a heterocyclic organic molecule that combines a 5-aminopyridine moiety with a 4-methylpyrrolidine ring bearing a hydroxymethyl substituent at the 3-position. It is primarily catalogued as a research chemical and molecular building block, typically provided at 95% purity for use in medicinal chemistry and chemical biology.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 2098124-48-0
Cat. No. B1491151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
CAS2098124-48-0
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CN(CC1CO)C2=NC=C(C=C2)N
InChIInChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-3-2-10(12)4-13-11/h2-4,8-9,15H,5-7,12H2,1H3
InChIKeyHNYMMANAGANPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2098124-48-0) Matters as a 4-Methylpyrrolidine Molecular Building Block


The compound (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2098124-48-0, molecular formula C11H17N3O) is a heterocyclic organic molecule that combines a 5-aminopyridine moiety with a 4-methylpyrrolidine ring bearing a hydroxymethyl substituent at the 3-position. It is primarily catalogued as a research chemical and molecular building block, typically provided at 95% purity for use in medicinal chemistry and chemical biology [1]. The presence of three distinct functional handles—a primary aromatic amine, a secondary aliphatic amine (pyrrolidine endocyclic nitrogen), and a primary alcohol—enables divergent synthetic elaboration, while the 4-methyl group introduces a chiral center (at C4) and sterically differentiates this scaffold from its unsubstituted and gem-dimethyl congeners. These structural features determine its unique utility profile in fragment-based drug discovery and targeted library synthesis, where regiospecific functionalization and stereochemical complexity are critical selection criteria.

Why (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol Cannot Be Interchanged with Des-Methyl or Gem-Dimethyl Analogs


Generic substitution within this aminopyrrolidine chemical space is precluded by the quantifiable impact of the 4-methyl group on molecular topology, physicochemical properties, and functional group reactivity. The target compound (C11H17N3O, MW 207.27) [1] differs from its des-methyl analog [1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]methanol (C10H15N3O, MW 193.25) by the addition of one methyl group, which introduces a chiral center at C4 . It differs from its gem-dimethyl analog (1-(5-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol (C12H19N3O, MW 221.30) by the absence of a second methyl group, preserving greater conformational flexibility around the pyrrolidine ring . These structural differences translate into divergent lipophilicity, steric occupancy, metabolic vulnerability (allylic/tertiary carbon oxidation), and hydrogen-bonding networks that cannot be compensated for by simple molar equivalents. Consequently, replacement without systematic re-optimization of the downstream synthetic sequence or biological assay can introduce confounding variables, particularly in structure-activity relationship (SAR) studies where stereochemistry at C4 and the spatial orientation of the hydroxymethyl group are under investigation.

Quantitative Differentiation Evidence for (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol Against Its Closest Analogs


Chiral Complexity: Introduction of a C4 Stereocenter Absent in the Des-Methyl Analog

The target compound contains a methyl substituent at the 4-position of the pyrrolidine ring, creating an sp3-hybridized chiral center (C4) that is absent in the des-methyl analog [1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]methanol. The des-methyl analog is achiral at the pyrrolidine ring (C3 is prochiral but not a stereocenter unless substituted), yielding only one molecular entity. In contrast, the 4-methyl analog exists as a pair of enantiomers (or diastereomers if C3 is also chiral), which can be resolved to yield stereochemically pure intermediates—a critical requirement for stereospecific SAR exploration . The gem-dimethyl analog (CAS 2092549-82-9) does possess chirality at C3, but the quaternary C4 center lacks a hydrogen atom, eliminating the ability to epimerize or to probe C4-substitution effects through incremental structural variation .

Stereochemistry Chiral building block Pyrrolidine scaffold

Molecular Weight and Lipophilicity Step-Gradient for Pharmacokinetic Tuning

The molecular weight (MW) of the target compound is 207.27 g/mol, which is exactly 14.02 g/mol (one methylene unit) greater than the des-methyl analog (MW 193.25) and 14.03 g/mol less than the gem-dimethyl analog (MW 221.30) [1]. This precise step-gradient in MW and the corresponding increase in calculated logP (clogP) of approximately +0.5 per methyl group allow researchers to titrate lipophilicity within a congeneric series without altering the core pharmacophore. The mono-methyl compound occupies the middle ground in this three-point chemical series (H → CH3 → C(CH3)2), providing a balanced lipophilic efficiency (LipE) profile that is the most commonly sought in fragment-to-lead campaigns [2].

Lipophilicity Molecular weight Lead optimization

Regiochemical Identity: 5-Amino vs 3-Amino Pyridine Substitution Controls H-Bond Donor/Acceptor Geometry

The amino group on the pyridine ring is positioned at the 5-position (para to the pyrrolidine nitrogen attachment at C2). The regioisomeric analog (1-(3-aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol bears the amino group at the 3-position (ortho to the pyrrolidine attachment), which sterically and electronically shields the endocyclic pyridine nitrogen and alters the vector of the H-bond donor . In reported SAR studies on aminopyridine-pyrrolidine series targeting nNOS (Ji et al., J. Med. Chem. 2010, 53, 7804-7824), the position of the amino group on the pyridine ring was a critical determinant of isoform selectivity (nNOS vs eNOS vs iNOS), with 2-aminopyridine derivatives achieving >1000-fold selectivity for nNOS over eNOS [1]. The 5-amino regioisomer presents the H-bond donor para to the pyrrolidine, maximizing distance from the steric bulk of the pyrrolidine ring, a geometric arrangement that is distinct from the 3-amino regioisomer and cannot be mimicked by simple rotation.

Regiochemistry Hydrogen bonding Target engagement

Functional Group Orthogonality: Simultaneous Amino and Hydroxyl Handles Enable Divergent Library Synthesis

The target compound presents three chemically distinct nucleophilic sites: (1) a primary aromatic amine (pKaH ~6.5), (2) a secondary aliphatic amine (pyrrolidine endocyclic nitrogen, pKaH ~10.5), and (3) a primary alcohol (pKa ~16). The differential protonation states at physiological pH (aromatic amine predominantly neutral, pyrrolidine nitrogen protonated, alcohol neutral) permit chemo- and regio-selective derivatization without protecting group strategies that would be required for less differentiated scaffolds. The des-methyl analog shares these three handles but lacks the methyl-directed conformational bias. The gem-dimethyl analog, in contrast, introduces steric hindrance at C4 that can retard reaction kinetics at the C3-hydroxymethyl group [1]. In class-level applications, aminopyridine-pyrrolidine scaffolds with orthogonal handles have been utilized as core intermediates in DGAT1 inhibitor synthesis (IC50 values of 10–80 nM reported for related compounds in BindingDB), where sequential functionalization of the amine and alcohol moieties is required to access the final pharmacophore [2].

Orthogonal functionalization Parallel synthesis Chemical probe

Procurement-Relevant Application Scenarios for (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol


Stereospecific Fragment Elaboration in nNOS Inhibitor Lead Optimization

Based on the established SAR of pyrrolidinomethyl 2-aminopyridine derivatives as selective nNOS inhibitors (Ji et al., J. Med. Chem. 2010) [1], the 4-methyl substituent on the pyrrolidine ring provides a chiral handle for probing stereospecific interactions within the nNOS active site. The target compound can be elaborated at the primary amine (via amide coupling or reductive amination) and at the hydroxymethyl group (via Mitsunobu, oxidation, or etherification) to generate stereochemically defined analogs for isoform-selectivity profiling (nNOS vs eNOS vs iNOS). The regiospecific 5-amino substitution ensures the correct H-bond donor geometry for engagement with the heme propionate in the NOS active site, a critical interaction that the 3-amino regioisomer cannot satisfy.

DGAT1 Inhibitor Core Scaffold for Metabolic Disease Programs

Aminopyridine-pyrrolidine derivatives have been disclosed as DGAT1 inhibitors with IC50 values in the 10–80 nM range (BindingDB entries BDBM50599921, BDBM50399710) [2]. The target compound, with its orthogonal amine and alcohol handles, serves as a key intermediate for constructing advanced DGAT1 inhibitor leads. The mono-methyl substitution on the pyrrolidine ring is expected to positively modulate metabolic stability at the allylic/tertiary carbon center compared to the unsubstituted analog, while avoiding the excessive steric bulk of the gem-dimethyl variant that could compromise target engagement.

MC4 Receptor Antagonist Pharmacophore Construction for CNS Disorders

Patents from Taisho Pharmaceutical (US 8044068, US 2009/0291940) disclose aminopyrrolidine compounds as MC4 receptor antagonists with Ki values in the sub-nanomolar to low nanomolar range for the treatment of depression, anxiety, and eating disorders [3][4]. The target compound's 4-methylpyrrolidine core, bearing a 5-aminopyridin-2-yl substituent and a hydroxymethyl group, maps directly onto the generic scaffold claimed in these patents. The mono-methyl substitution pattern offers a conformational constraint and lipophilicity profile that is intermediate in the methyl-series SAR, providing a rational starting point for optimizing BBB penetration and receptor residency time.

Divergent Library Synthesis via Orthogonal Functionalization of Amino and Hydroxyl Handles

The three nucleophilic sites on the target compound—aromatic amine (pKaH ~6.5), pyrrolidine NH (pKaH ~10.5), and primary alcohol (pKa ~16)—exhibit sufficient pKa separation to permit sequential, protecting-group-minimized derivatization. This orthogonal reactivity profile [5] enables efficient parallel library synthesis: (i) acylation/sulfonylation of the aromatic amine at neutral pH, (ii) alkylation/acylation of the pyrrolidine nitrogen under basic conditions, and (iii) functionalization of the hydroxymethyl group via etherification or oxidation. The 4-methyl group introduces a degree of diastereoselectivity in reactions at C3 without the steric hindrance that would be imposed by a gem-dimethyl group, striking a balance between synthetic accessibility and stereochemical control that is valued in medicinal chemistry production workflows.

Quote Request

Request a Quote for (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.